ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate
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Overview
Description
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate is a complex organic compound with a unique structure that includes bromine, iodine, fluorine, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of halogen atoms, and the esterification process. Common reagents used in these reactions include bromine, iodine, ethyl acetate, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different halogen or functional group substitutions.
Scientific Research Applications
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate can be compared with similar compounds such as:
- Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate
- Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate
These compounds share similar core structures but differ in the substituents on the phenyl ring. The presence of different halogen or alkyl groups can significantly impact their chemical properties, reactivity, and biological activities, highlighting the uniqueness of each compound.
Biological Activity
Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
The compound features a thiazolidinone core, known for its diverse biological activities. The presence of halogen substitutions (bromo and iodo) and a fluorophenyl group enhances its reactivity and potential interactions with biological targets.
2. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolidinone ring.
- Introduction of the imine functionality.
- Halogenation at the 2 and 6 positions.
- Final esterification to yield the target compound.
3.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those similar to this compound. For instance:
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Ethyl Compound | 12 | Staphylococcus aureus (G+) |
Ethyl Compound | 26 | Escherichia coli (G-) |
These findings suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
3.2 Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have shown antifungal activity. Research indicates that compounds with similar structures can effectively inhibit fungal growth:
Compound | MIC (μg/mL) | Target Fungal Species |
---|---|---|
Ethyl Compound | 20 | Candida albicans |
Ethyl Compound | 15 | Aspergillus niger |
Such activities are attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit key metabolic pathways .
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazolidinone moiety is known to inhibit enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Interference with Nucleic Acid Synthesis : Some derivatives have shown potential in inhibiting DNA and RNA synthesis in pathogens.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus . This reinforces the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Fungal Inhibition
Another investigation focused on the antifungal properties of thiazolidinones revealed that derivatives similar to ethyl {2-bromo...} effectively inhibited Candida species at low concentrations, showcasing their potential as antifungal agents .
Properties
Molecular Formula |
C20H15BrFIN2O4S |
---|---|
Molecular Weight |
605.2 g/mol |
IUPAC Name |
ethyl 2-[2-bromo-4-[(E)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-iodophenoxy]acetate |
InChI |
InChI=1S/C20H15BrFIN2O4S/c1-2-28-17(26)10-29-18-14(21)7-11(8-15(18)23)9-16-19(27)25-20(30-16)24-13-5-3-12(22)4-6-13/h3-9H,2,10H2,1H3,(H,24,25,27)/b16-9+ |
InChI Key |
NHTVSNDAUKCTRH-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Origin of Product |
United States |
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